molecular formula C₁₃H₉Cl₃N₂O B027905 Triclocarban CAS No. 101-20-2

Triclocarban

Cat. No. B027905
CAS RN: 101-20-2
M. Wt: 315.6 g/mol
InChI Key: ICUTUKXCWQYESQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triclocarban and its derivatives has not been directly addressed in the provided studies. However, the discussion on its environmental presence, degradation, and effects suggests a complex chemical structure that allows for its persistence in various media.

Molecular Structure Analysis

Triclocarban's molecular structure, characterized by multiple chlorine atoms attached to an aromatic ring, makes it highly resistant to degradation. This structural aspect contributes to its environmental persistence and bioaccumulation potential.

Chemical Reactions and Properties

Triclocarban undergoes limited chemical reactions in the environment due to its stable structure. It has been found to enhance short-chain fatty acids production during the anaerobic fermentation of waste activated sludge, indicating its potential to influence biochemical processes in wastewater treatment systems (Wang et al., 2017).

Physical Properties Analysis

The studies have not explicitly detailed triclocarban's physical properties, such as solubility and melting point. However, its widespread detection in wastewater and sediments implies a significant level of water solubility and environmental mobility.

Chemical Properties Analysis

Triclocarban's chemical properties, including its antibacterial mechanism and environmental fate, have been explored. It has been shown to disrupt endocrine functions in aquatic organisms and potentially induce antibiotic resistance in microbial communities (Carey et al., 2016). The degradation of triclocarban in soil and its interaction with biosolids indicate its complex behavior and transformation in the environment (Wu et al., 2009).

Scientific Research Applications

  • Consumer Products : Triclocarban was employed as a major ingredient of toys, clothing, food packaging materials, food industry floors, and medical supplies .

  • Wastewater Treatment : Triclosan (TCS) and triclocarban (TCC) are antimicrobial agents that have been used in personal care and consumer products in the past decades. In this study, influent, effluent, and sludge samples collected in selected wastewater treatment plants across the Durban metropolis were qualitatively and quantitatively investigated .

  • Medical Field : Triclocarban was originally developed for the medical field . It can be effective in fighting infections by targeting the growth of bacteria such as Staphylococcus aureus .

  • Antimicrobial and Antifungal Compound : Triclocarban has been used as an antimicrobial and antifungal compound since the 1960s . It was commonly found in personal care products as an antimicrobial in soaps, lotions, deodorants, toothpaste, and plastic .

  • Inhibition of Algae, Crustaceans, and Fish : Triclocarban and triclosan are 100–1,000 times more effective in inhibiting and killing algae, crustaceans, and fish than they are in killing microbes .

  • Inhibition of Fatty Acid Synthesis : Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, which is ubiquitously distributed in bacteria, fungi, and various plants . ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthesis pathway .

  • Disruption of Gut Microbiome : More recently, Triclocarban has been shown to disrupt the gut microbiome in animals and humans . This can have myriad effects on health .

  • Ecotoxicity : The extensive use of Triclocarban has led to its massive release into the water body . It’s 100–1,000 times more effective in inhibiting and killing algae, crustaceans, and fish than they are in killing microbes . Triclocarban and triclosan have been observed in multiple organisms, including algae, aquatic blackworms, fish, and dolphins .

Safety And Hazards

Triclocarban has been associated with several health concerns. It has been found to disturb thyroid, testosterone, and estrogen regulation, which can lead to early puberty, poor sperm quality, infertility, obesity, and cancer . In September 2016, the U.S. Food and Drug Administration banned its use in over-the-counter hand and body washes because of its toxicity .

Future Directions

The withdrawal of Triclocarban has prompted efforts to search for new antimicrobial compounds and several analogues of Triclocarban have also been studied . Additional research seeks to understand its potential for causing antibacterial resistance and its effects on organismal and environmental health .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea
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InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
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InChI Key

ICUTUKXCWQYESQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
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Molecular Formula

C13H9Cl3N2O
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DSSTOX Substance ID

DTXSID4026214
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Molecular Weight

315.6 g/mol
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Physical Description

Triclocarban appears as fine white plates or white powder. (NTP, 1992), White solid; [Merck Index]
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Boiling Point

250 °C at 97.8 kPa (733 mm Hg)
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), Insoluble, In water, 0.11 mg/L at 20 °C, Practically insoluble in water, 1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide, In methanol, 1.6 g/L at 35 °C
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Density

0.336 g/cu cm at 20 °C
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Mechanism of Action

Triclocarban is a triclosan analog with an antibacterial activity. Triclocarban exerts its effect by inhibiting the activity of _enoyl-(acyl-carrier protein) (ACP) reductase_, which is ubiquitously distributed in bacteria, fungi and various plants. ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition., As a carbanilide, /triclocarban/ can be classified according to its antimicrobial mechanism as a membrane active compound. The mode of action can be described as unspecific adsorption to cell membranes, interruption of the function of interstitial proteins and/or loss of the semipermeability of the membrane, with discharge of ions and organic molecules. Bacteriostatic or bactericidal effects occur dependent on the concentration. In its standard application concentrations, triclocarban inhibits primarily the growth of gram-positive bacteria, but also that of gram-negative bacteria. Unlike antibiotics, membrane-active antimicrobial substances such as triclocarban are effective within a short period of time.
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Product Name

Triclocarban

Color/Form

Fine white plates, Fine plates, Fine, white to off-white powder

CAS RN

101-20-2
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Melting Point

482 to 493 °F (NTP, 1992), 491.2- 493, 254.4 °C, MP: 255.2-256 °C
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Synthesis routes and methods I

Procedure details

A cold solution of 3,4-dichloroaniline (13.2 parts) in chloroform 75 parts was added to the isocyanate solution from A (120 parts containing 7.5 parts of 4-chlorophenyl isocyanate). The mixture was stirred at room temperature for 16 hours, then the solid filtered off, washed with chloroform and dried.
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Synthesis routes and methods II

Procedure details

A mixture of 4.61 g (25 mmoles) of methyl N-(4-chlorophenyl)-carbamate, 4.07 g (25 mmoles) of 3,4-dichloroaniline, 100 ml of toluene and 4.7 g (25 mmoles) of N,N-dimethyl-dodecylamine is reacted for 20 hours as described in Example 8, and then the mixture is allowed to cool. 4.60 g (58.4%) of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-urea separate from the mixture as a crystalline substance.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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